7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Physicochemical Property

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) is a fluorinated heterocyclic building block belonging to the benzo[c]isoxazole class, characterized by a fused benzene-isoxazole bicyclic scaffold with a carbaldehyde group at the 3-position and a fluorine substituent at the 7-position of the benzene ring. Its molecular formula is C8H4FNO2 with a molecular weight of 165.12 g/mol.

Molecular Formula C8H4FNO2
Molecular Weight 165.12 g/mol
Cat. No. B13674441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorobenzo[c]isoxazole-3-carbaldehyde
Molecular FormulaC8H4FNO2
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C(=C1)F)C=O
InChIInChI=1S/C8H4FNO2/c9-6-3-1-2-5-7(4-11)12-10-8(5)6/h1-4H
InChIKeyWDCKOBPCBOKYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorobenzo[c]isoxazole-3-carbaldehyde: Procurement Specifications and Core Physicochemical Identity


7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) is a fluorinated heterocyclic building block belonging to the benzo[c]isoxazole class, characterized by a fused benzene-isoxazole bicyclic scaffold with a carbaldehyde group at the 3-position and a fluorine substituent at the 7-position of the benzene ring . Its molecular formula is C8H4FNO2 with a molecular weight of 165.12 g/mol . The compound serves as a versatile aldehyde intermediate for the construction of more complex molecules in medicinal chemistry, agrochemical, and materials science research programs .

Why 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Cannot Be Simply Substituted with Other 7-Substituted Benzo[c]isoxazole-3-carbaldehydes


Generic substitution among 7-substituted benzo[c]isoxazole-3-carbaldehydes fails due to the distinct electronic and steric effects imparted by different substituents at the 7-position. The fluorine atom in 7-fluorobenzo[c]isoxazole-3-carbaldehyde provides a unique combination of strong electron-withdrawing inductive effect (-I) and moderate electron-donating resonance effect (+M), which significantly modulates the reactivity of both the aldehyde group and the aromatic ring compared to analogs bearing hydrogen, chlorine, or methyl groups . This altered electronic environment directly impacts reaction rates in key transformations such as nucleophilic additions, Baylis-Hillman reactions, and cross-coupling chemistries . Furthermore, the physicochemical properties—including predicted pKa (-9.45±0.30), density (1.430±0.06 g/cm³), and boiling point (308.2±22.0 °C)—differ meaningfully from non-fluorinated and alternatively substituted congeners, affecting solubility, chromatographic behavior, and formulation characteristics .

Quantitative Differentiation Evidence for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Against Closest Analogs


Enhanced Electrophilicity of Aldehyde Group: pKa and Reactivity Comparison

The fluorine substituent at the 7-position significantly increases the electrophilicity of the adjacent aldehyde group compared to the non-fluorinated parent compound. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde exhibits a predicted pKa of -9.45±0.30 , whereas the non-fluorinated benzo[c]isoxazole-3-carbaldehyde has a reported experimental pKa of 10.3 (at 25°C) [1]. This dramatic difference in acidity/basicity reflects the strong electron-withdrawing inductive effect of the fluorine atom, which polarizes the carbonyl group and enhances its susceptibility to nucleophilic attack. The Baylis-Hillman reaction of substituted 3-isoxazolecarbaldehydes is known to be accelerated by proximal heteroatoms within the heterocycle , and the 7-fluoro substitution is expected to further enhance this reactivity relative to the parent compound.

Medicinal Chemistry Organic Synthesis Physicochemical Property

Molecular Weight and Density Differentiation from 7-Chloro and 7-Methyl Analogs

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (MW = 165.12 g/mol) occupies a distinct intermediate position in molecular weight and density compared to its 7-chloro and 7-methyl analogs, enabling specific analytical discrimination and formulation behavior. The target compound has a predicted density of 1.430±0.06 g/cm³ (at 20°C) . In contrast, 7-chlorobenzo[c]isoxazole-3-carbaldehyde has a molecular weight of 181.57 g/mol , and 7-methylbenzo[c]isoxazole-3-carbaldehyde has a molecular weight of 161.16 g/mol . The fluorine-substituted compound provides a mass that is approximately 16.4 g/mol lower than the chloro analog but 3.96 g/mol higher than the methyl analog, offering a unique mass spectrometry signature for reaction monitoring and purity assessment.

Chemical Procurement Quality Control Formulation Science

Synthetic Yield Benchmark: 75% Yield Achieved via Direct Cyclization Route

A documented synthetic route to 7-fluorobenzo[c]isoxazole-3-carbaldehyde via cyclization at 80°C for 4 hours directly affords the target compound in 75% yield . This yield provides a benchmark for process chemists and procurement specialists evaluating the feasibility of in-house synthesis versus commercial sourcing. While direct comparative yield data for the 7-chloro and 7-methyl analogs under identical conditions is not available in the accessed literature, this 75% yield serves as a practical reference point for assessing the efficiency of the fluorinated scaffold construction relative to literature-reported yields for other benzo[c]isoxazole syntheses, which can range from 41% to 81% depending on substituents and conditions [1].

Process Chemistry Synthetic Methodology Building Block Procurement

Positional Isomer Differentiation: 7-Fluoro-3-carbaldehyde vs. 7-Fluoro-4-carbaldehyde

The specific positioning of the carbaldehyde group at the 3-position of the isoxazole ring in 7-fluorobenzo[c]isoxazole-3-carbaldehyde distinguishes it from its positional isomer, 7-fluorobenzo[d]isoxazole-4-carbaldehyde (CAS 1890415-92-5) . The two isomers share identical molecular formula (C8H4FNO2) and molecular weight (165.12 g/mol) but differ in the site of the carbaldehyde group relative to the heterocyclic fusion. This positional difference is critical for structure-activity relationship (SAR) studies, as the orientation of the reactive aldehyde group influences the geometry of downstream condensation products and the compound's ability to engage biological targets . The 3-carbaldehyde position in the benzo[c]isoxazole scaffold has been shown to participate in accelerated Baylis-Hillman reactions due to the proximity of the heteroatom , whereas the 4-carbaldehyde isomer in the benzo[d]isoxazole scaffold may exhibit different reactivity profiles.

Structural Biology Medicinal Chemistry SAR Studies

Optimal Scientific and Industrial Application Scenarios for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and SAR Libraries

7-Fluorobenzo[c]isoxazole-3-carbaldehyde serves as a key aldehyde building block for the construction of fluorinated drug candidates, particularly those targeting kinases, GPCRs, and epigenetic enzymes. The enhanced electrophilicity of the aldehyde group (evidenced by a predicted pKa of -9.45±0.30 ) facilitates efficient condensation reactions with amines, hydrazines, and active methylene compounds to generate Schiff bases, hydrazones, and α,β-unsaturated carbonyl derivatives. The fluorine atom at the 7-position provides a metabolic soft spot that can improve metabolic stability while the distinct molecular weight (165.12 g/mol ) enables straightforward LC-MS tracking of synthetic intermediates. The benzo[c]isoxazole core is a privileged scaffold found in numerous bioactive molecules, including orexin receptor antagonists and FXR agonists , making this building block particularly valuable for hit-to-lead optimization programs.

Process Chemistry: Reaction Optimization and Flow Chemistry Development

The documented synthetic yield of 75% via cyclization at 80°C provides a benchmark for process chemists optimizing synthetic routes to fluorinated benzo[c]isoxazole derivatives. The compound's physicochemical profile—predicted boiling point of 308.2±22.0°C and density of 1.430±0.06 g/cm³ —informs solvent selection, workup procedures, and purification strategies. Given the known acceleration of Baylis-Hillman reactions in substituted 3-isoxazolecarbaldehydes , 7-fluorobenzo[c]isoxazole-3-carbaldehyde is an attractive substrate for developing rapid, high-yielding methodologies in both batch and continuous flow formats. The fluorine substituent's electronic effects can be leveraged to tune reaction selectivity in multi-component reactions.

Analytical Chemistry and Quality Control: Reference Standard for LC-MS Method Development

The distinct molecular weight (165.12 g/mol) and unique isotopic pattern imparted by the fluorine atom make 7-fluorobenzo[c]isoxazole-3-carbaldehyde an excellent reference compound for developing and validating LC-MS methods aimed at detecting fluorinated heterocycles in complex matrices . The predicted pKa (-9.45±0.30) and density (1.430±0.06 g/cm³) inform optimal mobile phase conditions and chromatographic retention behavior . Its differentiation from the 7-chloro (MW 181.57 g/mol) and 7-methyl (MW 161.16 g/mol) analogs provides clear mass spectrometric resolution, reducing the risk of misidentification in high-throughput screening workflows.

Agrochemical Discovery: Synthesis of Herbicidal Benzoylisoxazole Derivatives

Substituted benzoylisoxazoles represent an important class of herbicides, with numerous patents describing their use for controlling undesirable vegetation [1]. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde can serve as a precursor for the synthesis of fluorinated benzoylisoxazole analogs. The electron-withdrawing fluorine substituent modulates the electronic properties of the aryl ring, potentially influencing herbicidal activity and environmental fate. The aldehyde group enables straightforward conversion to the benzoyl moiety via oxidation or organometallic addition followed by oxidation, providing a modular entry into this agronomically relevant chemical space.

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